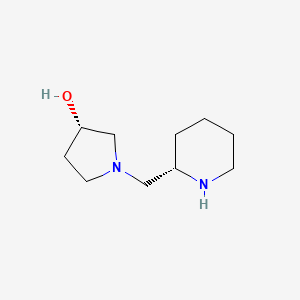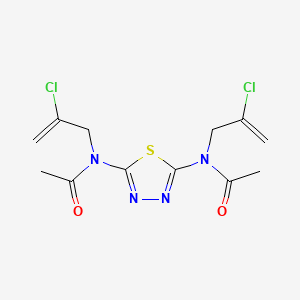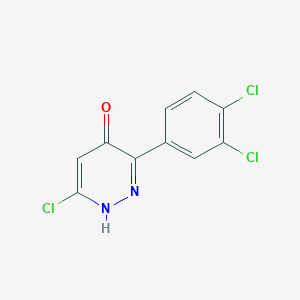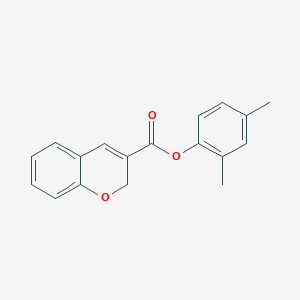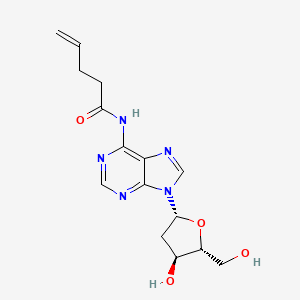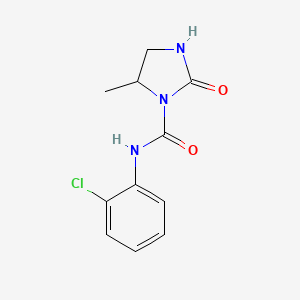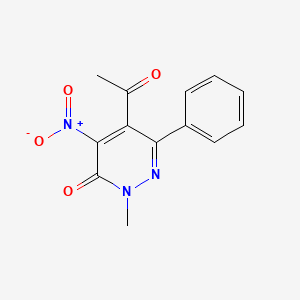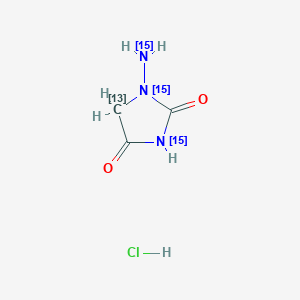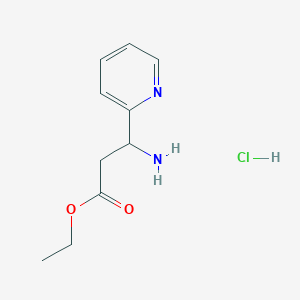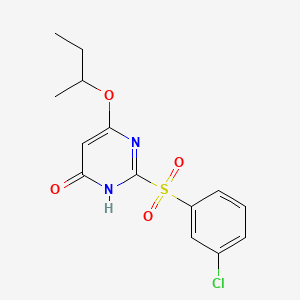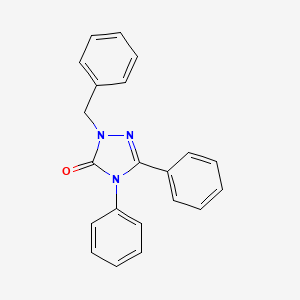
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one consists of a triazole ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with benzyl and phenyl-substituted acyl chlorides. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one can be compared with other similar compounds, such as:
1-Benzyl-3-phenyl-1H-1,2,4-triazol-5(4H)-one: Lacks one phenyl group, which may affect its chemical properties and biological activity.
3,4-Diphenyl-1H-1,2,4-triazol-5(4H)-one:
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole: Similar structure but lacks the carbonyl group, which may influence its chemical behavior and biological effects.
The uniqueness of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62353-93-9 |
|---|---|
Molekularformel |
C21H17N3O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-benzyl-4,5-diphenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H17N3O/c25-21-23(16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
KIMNTWMQBHGGHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


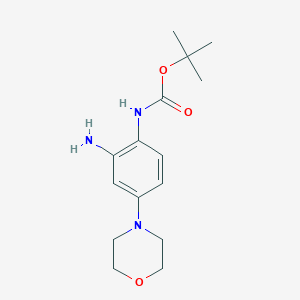

![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
